![molecular formula C15H18N4O2 B2846149 N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide CAS No. 1950580-89-8](/img/structure/B2846149.png)
N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide, commonly known as CCPA, is a selective A1 adenosine receptor agonist. It is a small molecule that has been extensively studied for its potential use in scientific research.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CCPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
CCPA selectively binds to the A1 adenosine receptor, which is a G protein-coupled receptor. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP. This, in turn, leads to the inhibition of protein kinase A and the activation of potassium channels. The net effect of these actions is the inhibition of neurotransmitter release, resulting in the neuroprotective effects of CCPA.
Biochemical and Physiological Effects:
CCPA has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate and increase the release of GABA, resulting in a decrease in excitotoxicity. Additionally, CCPA has been shown to increase cerebral blood flow, resulting in improved oxygen and glucose delivery to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCPA is its selectivity for the A1 adenosine receptor. This makes it a useful tool for studying the role of the A1 adenosine receptor in various physiological processes. However, one limitation of CCPA is its relatively low potency compared to other A1 adenosine receptor agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.
Orientations Futures
There are several potential future directions for CCPA research. One area of interest is the potential use of CCPA in the treatment of neurodegenerative diseases. Additionally, there is interest in studying the effects of CCPA on other physiological processes, such as cardiovascular function and immune function. Finally, there is interest in developing more potent and selective A1 adenosine receptor agonists based on the structure of CCPA.
Méthodes De Synthèse
The synthesis of CCPA involves several steps. The first step is the reaction of 2-cyanocyclopentanone with methyl magnesium bromide, followed by the reaction of the resulting compound with 2-bromopyrazine. The final step involves the reaction of the resulting compound with cyclopropylmethanol and subsequent purification. The overall yield of CCPA is around 40%.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-10-15(5-1-2-6-15)19-14(20)12-7-18-13(8-17-12)21-9-11-3-4-11/h7-8,11H,1-6,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJSGEKGOIFUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CN=C(C=N2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.